![molecular formula C23H20N2O6 B265462 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265462.png)
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HMBP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. HMBP is a member of the pyrrole family of compounds and has been studied extensively for its potential use in various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. Studies have shown that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and phospholipase A2. 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. However, one of the limitations of using 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it can be difficult and time-consuming to synthesize.
Future Directions
There are several future directions for research on 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the use of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate the use of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its potential pharmacological properties.
Synthesis Methods
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process involving the reaction of several chemical compounds. The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 2-methoxyphenyl hydrazine to form a hydrazone intermediate. The hydrazone intermediate is then reacted with 5-methyl-3-isoxazolyl-4-carboxylic acid to form the final product, 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various therapeutic applications. One of the most promising applications of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer. Studies have shown that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C23H20N2O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20N2O6/c1-13-11-18(24-31-13)25-20(16-9-4-5-10-17(16)30-3)19(22(27)23(25)28)21(26)14-7-6-8-15(12-14)29-2/h4-12,20,26H,1-3H3/b21-19+ |
InChI Key |
DUVMMCFJAVNLBG-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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